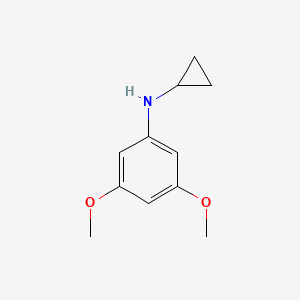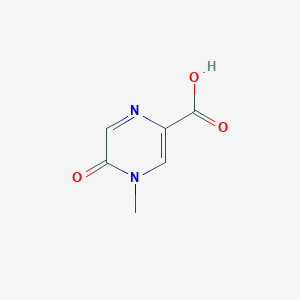
4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H6N2O3 It is known for its unique structure, which includes a pyrazine ring with a carboxylic acid group and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates, such as 2,3-diaminopropionic acid derivatives, in the presence of oxidizing agents. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated pyrazine derivatives, while reduction can produce hydroxylated or aminated pyrazine compounds.
Scientific Research Applications
4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-4,5-dihydropyrazine-2-carboxylic acid: Similar structure but lacks the methyl group.
4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide: Similar structure with an amide group instead of a carboxylic acid group.
Uniqueness
4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H6N2O3 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
4-methyl-5-oxopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c1-8-3-4(6(10)11)7-2-5(8)9/h2-3H,1H3,(H,10,11) |
InChI Key |
FVZNDMILWBKFCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=CC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


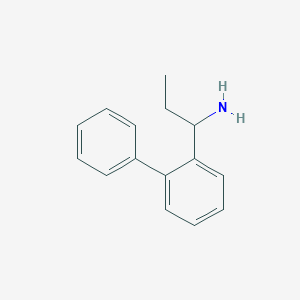
![tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13250221.png)
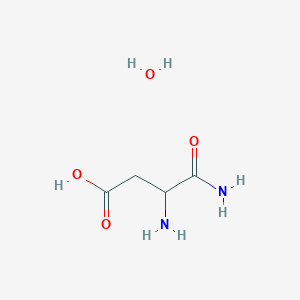
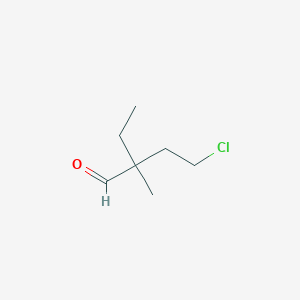
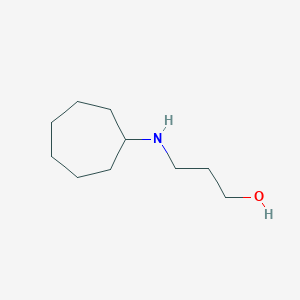
![4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine](/img/structure/B13250230.png)
![(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13250231.png)
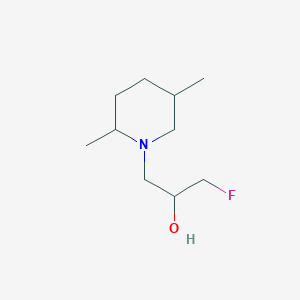

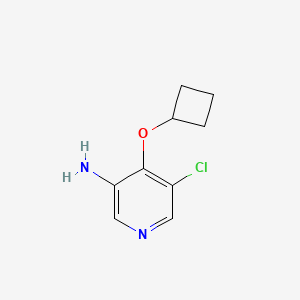

![4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13250251.png)
